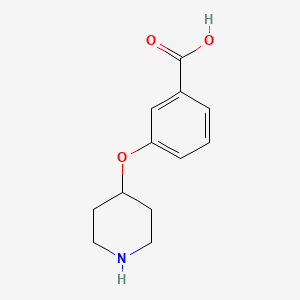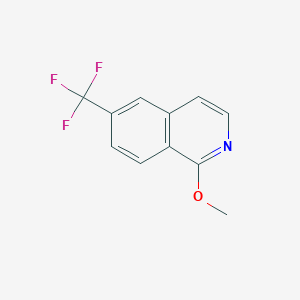
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
Overview
Description
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in molecular biology and biochemistry. It is a derivative of indoxyl and glucuronic acid, and it is commonly used to detect the activity of beta-glucuronidase, an enzyme encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, this compound produces an intense blue precipitate, making it useful for various applications, including bacterial detection and gene expression studies .
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the bacterium E. coli .
Mode of Action
The compound acts as a substrate for β-glucuronidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the β-glucuronidase pathway . When the compound is cleaved by the enzyme, it produces a blue precipitate, which can be used to detect the activity of β-glucuronidase . This is particularly useful in histochemistry and bacteriology .
Pharmacokinetics
The compound is known to produce an intense blue precipitate upon enzymatic hydrolysis, indicating that it can interact with its target enzyme in biological systems .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used to detect the presence and activity of β-glucuronidase in various biological and experimental contexts .
Action Environment
The action of the compound is influenced by the presence of β-glucuronidase, which is produced by various organisms, including E. coli . The compound is used in a variety of applications, including bacterial detection systems . The compound is stable and safe to transport and store .
Biochemical Analysis
Biochemical Properties
The primary role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in biochemical reactions is as a substrate for the enzyme beta-glucuronidase . When cleaved by beta-glucuronidase, it produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This reaction is often used in GUS assays for the detection of the GUS gene .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt on cells are primarily related to its role as a substrate for beta-glucuronidase. The cleavage of this compound by beta-glucuronidase can be used to monitor the activity of this enzyme in cells . The resulting blue coloration provides a visual indicator of GUS activity, which can be used to track gene expression and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its interaction with the enzyme beta-glucuronidase. This enzyme cleaves the compound, producing glucuronic acid and chloro-bromoindigo . This reaction is specific to beta-glucuronidase, making this compound a useful tool for studying the activity of this enzyme .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in laboratory settings can be observed over time through changes in the intensity of the blue coloration produced by its cleavage . This allows for the monitoring of beta-glucuronidase activity over time .
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is involved in the metabolic pathway of beta-glucuronidase, an enzyme that plays a key role in the metabolism of glucuronides . The cleavage of this compound by beta-glucuronidase is a specific reaction within this pathway .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt would likely depend on the localization of beta-glucuronidase, as this enzyme is responsible for cleaving the compound . Specific details about the subcellular localization of this compound could not be found in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves several steps. The starting material, indoxyl, undergoes bromination to introduce the bromine atom at the 5-position. This is followed by the attachment of the glucuronic acid moiety through a glycosidic bond formation. The final step involves the addition of cyclohexylammonium to form the salt. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of an indoxyl derivative.
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase, which acts as the catalyst. The reaction is typically carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity. Common reagents used in this reaction include buffers such as phosphate-buffered saline (PBS) and substrates like this compound .
Major Products
The major product formed from the hydrolysis of this compound is indigotin, an intense blue dye. This product is insoluble in water and precipitates out of the solution, making it easy to detect visually .
Scientific Research Applications
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic substrate to study enzyme kinetics and to detect the presence of beta-glucuronidase in various samples
Biology: In molecular biology, it is used to monitor gene expression by detecting the activity of the gusA reporter gene in transgenic plants and bacterial colonies
Medicine: It is employed in diagnostic assays to detect bacterial contamination in clinical samples, such as urine and blood
Industry: The compound is used in the food and water industry to detect bacterial contamination, ensuring the safety and quality of products
Comparison with Similar Compounds
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its high sensitivity and specificity for beta-glucuronidase. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt: Another chromogenic substrate for beta-glucuronidase, producing a blue precipitate
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside: Used for detecting beta-galactosidase activity, producing a blue dye.
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt: Similar to the compound but with a different halogen substitution pattern.
These compounds share similar applications but differ in their specificity for different enzymes and the intensity of the color produced .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-96-7 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?
A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)





